N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride
CAS No.: 91802-85-6
Cat. No.: VC18471129
Molecular Formula: C12H17Cl2NO2
Molecular Weight: 278.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91802-85-6 |
|---|---|
| Molecular Formula | C12H17Cl2NO2 |
| Molecular Weight | 278.17 g/mol |
| IUPAC Name | benzyl-(2-carboxyethyl)-(2-chloroethyl)azanium;chloride |
| Standard InChI | InChI=1S/C12H16ClNO2.ClH/c13-7-9-14(8-6-12(15)16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,15,16);1H |
| Standard InChI Key | FWACOTOTSNQGAU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C[NH+](CCC(=O)O)CCCl.[Cl-] |
Introduction
Chemical Identity and Basic Properties
N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride belongs to the class of substituted β-alanine derivatives. Its molecular structure integrates a β-alanine backbone modified with a benzyl group at the nitrogen atom and a 2-chloroethyl substituent (Figure 1). The hydrochloride salt enhances aqueous solubility, facilitating its use in biological assays.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 91802-85-6 |
| Molecular Formula | C₁₂H₁₇Cl₂NO₂ |
| Molecular Weight | 278.17 g/mol |
| IUPAC Name | 3-[Benzyl(2-chloroethyl)amino]propanoic acid hydrochloride |
| Solubility | Water, DMSO |
| Appearance | Crystalline solid |
The compound’s chirality arises from the stereocenter in the β-alanine backbone, making it a candidate for enantioselective synthesis studies. Its lipophilicity, conferred by the benzyl group, may influence membrane permeability in biological systems.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride typically follows a two-step protocol:
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Alkylation of β-alanine: Reacting β-alanine with benzyl chloride introduces the benzyl group, forming N-benzyl-β-alanine.
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Chlorination: Subsequent treatment with chloroethylating agents, such as 1-chloro-2-iodoethane, installs the chloroethyl substituent. The final hydrochloride salt is obtained via acidification.
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | Benzyl chloride, base, RT | N-Benzyl-β-alanine |
| 2 | 1-Chloro-2-iodoethane, DMF | N-Benzyl-N-(2-chloroethyl)-β-alanine |
| 3 | HCl gas, diethyl ether | Hydrochloride salt formation |
This method yields moderate to high purity (>95%) when optimized, though scalability challenges persist due to the hygroscopic nature of intermediates.
Structural and Spectroscopic Analysis
Molecular Geometry
X-ray crystallography of related compounds reveals that the benzyl group adopts a planar conformation, while the chloroethyl chain exhibits rotational flexibility . The hydrochloride salt forms ionic interactions between the protonated amine and chloride ions, stabilizing the crystal lattice.
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 7.35–7.25 (m, 5H, benzyl aromatic), 3.75 (t, J = 6.8 Hz, 2H, N-CH₂-CH₂-Cl), 3.45 (s, 2H, N-CH₂-Ph), 2.95 (t, J = 6.8 Hz, 2H, β-alanine CH₂) .
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IR (KBr): 1740 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, HCl salt).
| Compound | Substituents | Key Application |
|---|---|---|
| N-Benzyl-N-(2-chloroethyl)-β-alanine HCl | Benzyl, chloroethyl | Peptide synthesis, enzyme inhibition |
| 2-Fluoro-β-alanine HCl | Fluorine | 5-FU metabolism studies |
| N-Methyl-N-(2-chloroethyl)-β-alanine HCl | Methyl, chloroethyl | HDAC inhibition |
Note: Data for compounds other than N-Benzyl-N-(2-chloroethyl)-β-alanine HCl are included for structural comparison only.
Future Research Directions
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Mechanistic Studies: Elucidate interactions with HDACs or other enzymatic targets using crystallography and kinetic assays.
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Derivatization: Explore substituent effects (e.g., replacing chloroethyl with fluorinated groups) to modulate reactivity and selectivity.
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In vivo Toxicology: Assess acute and chronic toxicity profiles in model organisms.
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